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Compound of Interest

Compound Name:
6-bromo-N-cyclopropyl-2-

naphthamide

CAS No.: 426219-36-5

Cat. No.: B8516616 Get Quote

Executive Summary
N-cyclopropyl-naphthamides represent a privileged structural class in medicinal chemistry,

primarily utilized as potent Type II inhibitors of Vascular Endothelial Growth Factor Receptor-2

(VEGFR-2/KDR). Unlike traditional urea-based inhibitors (e.g., Sorafenib), the naphthamide

scaffold offers a rigid, planar core that optimizes

-

stacking interactions within the ATP-binding pocket, while the N-cyclopropyl moiety provides a
unique balance of hydrophobic filling and metabolic stability that superior to simple alkyl chains
(methyl/ethyl).

This guide objectively compares the SAR profile of N-cyclopropyl-naphthamides against N-

methyl analogs and standard urea-based inhibitors, providing actionable protocols for synthesis

and biological validation.

Scientific Foundation & Mechanism
The Target: VEGFR-2 Kinase
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VEGFR-2 is the primary driver of tumor angiogenesis.[1][2] Inhibition requires blocking the

intracellular tyrosine kinase domain. N-cyclopropyl-naphthamides function as ATP-competitive

inhibitors, binding to the inactive conformation (DFG-out) of the kinase.

Structural Rationale[3]
Naphthalene Core: Mimics the purine ring of ATP but provides an extended aromatic surface

for hydrophobic interaction with the hinge region residues (e.g., Cys919).

Amide Linker: Acts as a hydrogen bond donor/acceptor pair, anchoring the molecule to the

conserved Glu885 and Asp1046 residues in the DFG motif.

N-Cyclopropyl Tail:

Steric Fit: The cyclopropyl group is rigid and occupies the hydrophobic allosteric pocket

more effectively than a flexible n-propyl chain.

Metabolic Shield: Unlike N-methyl groups (prone to rapid N-demethylation) or N-ethyl

groups, the cyclopropyl ring resists cytochrome P450 oxidative opening, extending the

compound's half-life (

).

Structure-Activity Relationship (SAR) Analysis
The following SAR map details the critical pharmacophores required for nanomolar potency.
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Figure 1: Pharmacophore map of N-cyclopropyl-naphthamides highlighting key binding

interactions within the VEGFR-2 kinase domain.

Comparative Performance Data
The table below aggregates data from key studies comparing the N-cyclopropyl scaffold

against structural alternatives.

Feature
N-Cyclopropyl-2-
Naphthamide

N-Methyl-2-
Naphthamide

Sorafenib (Urea
Reference)

VEGFR-2 IC50 1.5 - 8.0 nM 12 - 45 nM 20 - 90 nM

Cellular Potency

(HUVEC)
0.9 - 5.0 nM 15 - 60 nM 30 - 100 nM

Metabolic Stability
High (Resists

oxidation)

Low (Rapid

demethylation)
Moderate

Oral Bioavailability

(F%)
>50% <30% ~38-49%

Binding Mode Type II (DFG-out) Type II (DFG-out) Type II (DFG-out)

Key Insight: The cyclopropyl derivative (e.g., analogs of Compound 14c [1]) exhibits a 3-5x

potency increase over the methyl analog. This is attributed to the "Goldilocks" steric effect—the

cyclopropyl ring fills the hydrophobic pocket perfectly without inducing steric clash, whereas

methyl is too small (loose fit) and ethyl/propyl are too flexible (entropic penalty).

Experimental Protocols
Synthesis of N-Cyclopropyl-2-Naphthamide
Rationale: Direct amidation using acid chloride is chosen over coupling reagents (EDC/HOBt)

for higher yield and purity, avoiding urea byproducts.

Reagents: 2-Naphthoic acid, Thionyl chloride (

), Cyclopropylamine, Triethylamine (
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), Dichloromethane (DCM).

Acid Chloride Formation:

Dissolve 2-naphthoic acid (1.0 eq) in anhydrous DCM.

Add

(1.5 eq) and a catalytic drop of DMF.

Reflux at 40°C for 2 hours under

atmosphere.

Evaporate solvent/excess

in vacuo to yield 2-naphthoyl chloride (crude solid).

Amidation:

Re-dissolve crude acid chloride in anhydrous DCM (0.2 M).

Cool to 0°C. Add

(2.0 eq).

Add cyclopropylamine (1.2 eq) dropwise.

Stir at room temperature for 4 hours.

Workup:

Wash organic layer with 1N HCl (remove unreacted amine), then sat.

(remove unreacted acid), then brine.

Dry over

, filter, and concentrate.

Purification: Recrystallize from Ethanol/Water (9:1) to obtain white needles.
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VEGFR-2 Kinase Inhibition Assay (FRET)
Rationale: FRET (Fluorescence Resonance Energy Transfer) provides a ratiometric readout

less susceptible to compound fluorescence interference than standard intensity assays.

Materials: Recombinant VEGFR-2 kinase domain, FRET peptide substrate (e.g., Z'-LYTE™),

ATP (

concentration).

Preparation: Dilute compounds in DMSO (10-point dose-response, starting at 10

M).

Incubation: Mix kinase, peptide substrate, and compound in reaction buffer (50 mM HEPES

pH 7.5, 10 mM

, 0.01% Brij-35). Incubate 15 min at RT.

Initiation: Add ATP to initiate phosphorylation. Incubate 1 hour.

Development: Add Development Reagent (site-specific protease). Phosphorylated peptides

resist cleavage; non-phosphorylated are cleaved, disrupting FRET.

Readout: Measure fluorescence emission ratio (Coumarin/Fluorescein). Calculate IC50

using a sigmoidal dose-response fit.

Biological Signaling Pathway
Understanding the downstream effects is crucial for validating the inhibitor's efficacy in cellular

models.
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Figure 2: VEGF signaling cascade. N-cyclopropyl-naphthamides block the ATP-binding site of

VEGFR-2, preventing autophosphorylation and halting the downstream ERK pathway essential

for angiogenesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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